DFPITC has been employed in the synthesis of N,N-disubstituted S,N'-diarylisothioureas. These compounds possess interesting biological properties and can be further modified to create novel drug candidates []. The reaction between DFPITC and primary amines leads to the formation of the desired isothiourea derivatives.
DFPITC can modify various functional groups present in molecules, including:
The key feature of DFPITC is its molecular structure (C7H3F2NS) []. It consists of a benzene ring with fluorine atoms at positions 2 and 4. Attached to this ring is an isothiocyanate group (NCS), which includes a carbon, nitrogen, and sulfur atom bonded together. This functional group is known for its reactivity towards amines and alcohols [].
Balanced chemical equation for reaction with a primary amine:
R-NH2 + C7H3F2NCS -> R-N=C=S-N(H)-C6H3F2 (where R is an organic group)
These are predicted reactions based on the functional group. Experimental verification and specific conditions for these reactions might be necessary.
Corrosive;Irritant